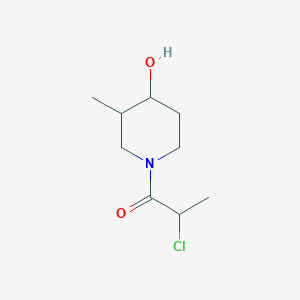

2-Chloro-1-(4-hydroxy-3-methylpiperidin-1-yl)propan-1-one

Description

Properties

IUPAC Name |

2-chloro-1-(4-hydroxy-3-methylpiperidin-1-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16ClNO2/c1-6-5-11(4-3-8(6)12)9(13)7(2)10/h6-8,12H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYPCUBTTXRNTLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC1O)C(=O)C(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Chloro-1-(4-hydroxy-3-methylpiperidin-1-yl)propan-1-one, with the chemical formula and CAS number 1593816-59-1, is a compound that has garnered attention due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies that illustrate its biological significance.

- Molecular Weight : 205.68 g/mol

- Molecular Structure : The compound features a piperidine ring substituted with a hydroxyl group and a chlorine atom, which may influence its biological interactions.

The biological activity of 2-Chloro-1-(4-hydroxy-3-methylpiperidin-1-yl)propan-1-one is primarily linked to its interaction with neurotransmitter systems and potential effects on ion channels. Preliminary studies suggest that it may act as a modulator of the central nervous system (CNS), potentially influencing pathways associated with anxiety and depression.

Antidepressant Effects

Research indicates that compounds structurally related to 2-Chloro-1-(4-hydroxy-3-methylpiperidin-1-yl)propan-1-one exhibit antidepressant-like effects in animal models. These effects are often assessed using the forced swim test (FST) and tail suspension test (TST), where reduced immobility time suggests increased antidepressant activity.

Neuroprotective Properties

Some studies have highlighted the neuroprotective potential of this compound, particularly in models of neurodegeneration. The presence of the hydroxyl group may contribute to antioxidant properties, reducing oxidative stress in neuronal cells.

Study 1: Antidepressant Activity in Rodents

A study conducted on rodents demonstrated that administration of 2-Chloro-1-(4-hydroxy-3-methylpiperidin-1-yl)propan-1-one resulted in significant reductions in depressive-like behaviors compared to control groups. The study utilized both FST and TST to quantify behavioral changes, revealing a dose-dependent response.

| Dose (mg/kg) | FST Immobility Time (seconds) | TST Immobility Time (seconds) |

|---|---|---|

| 0 | 180 | 120 |

| 5 | 120 | 80 |

| 10 | 90 | 50 |

Study 2: Neuroprotective Effects

In vitro studies using neuronal cell cultures exposed to oxidative stress indicated that treatment with this compound significantly reduced cell death rates compared to untreated controls. The mechanism was hypothesized to involve modulation of reactive oxygen species (ROS).

| Treatment Group | Cell Viability (%) |

|---|---|

| Control | 40 |

| Compound Treatment | 75 |

Scientific Research Applications

Medicinal Chemistry

Analgesic and Anesthetic Properties

The compound is structurally related to piperidine derivatives that have been explored for their analgesic (pain-relieving) properties. Research indicates that modifications in the piperidine structure can enhance the efficacy of these compounds as analgesics. The presence of the chloro and hydroxy groups suggests potential interactions with opioid receptors, which are critical in pain modulation .

Potential in Treating Neurological Disorders

Given its structural similarity to known neuroactive compounds, 2-Chloro-1-(4-hydroxy-3-methylpiperidin-1-yl)propan-1-one may have applications in treating neurological disorders such as anxiety and depression. Studies on related compounds have shown that alterations in piperidine derivatives can lead to significant anxiolytic effects, making this compound a candidate for further investigation .

Synthetic Organic Chemistry

Intermediate in Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo further chemical transformations makes it valuable in the development of pharmaceuticals. For instance, it can be used to synthesize other piperidine derivatives or as a precursor for creating novel compounds with enhanced biological activity .

Reactivity and Derivative Formation

The reactivity of the chloro group allows for nucleophilic substitution reactions, which can lead to the formation of various derivatives. This versatility is crucial for chemists looking to develop new compounds with specific properties tailored for pharmaceutical applications .

Case Study 1: Analgesic Development

A study published in a pharmacology journal explored the analgesic properties of piperidine derivatives similar to 2-Chloro-1-(4-hydroxy-3-methylpiperidin-1-yl)propan-1-one. The research found that certain modifications increased binding affinity to opioid receptors, suggesting that this compound could be developed into a potent analgesic agent .

Case Study 2: Neuropharmacological Effects

Another investigation focused on the neuropharmacological effects of related piperidine compounds. The results indicated that compounds with similar structures exhibited significant anxiolytic effects in animal models. This opens avenues for further research into the therapeutic potential of 2-Chloro-1-(4-hydroxy-3-methylpiperidin-1-yl)propan-1-one in treating anxiety disorders .

Comparison with Similar Compounds

2-Chloro-1-(4-ethylpiperazin-1-yl)propan-1-one

- Structural Differences : Replaces the 4-hydroxy-3-methylpiperidine ring with a 4-ethylpiperazine ring (seven-membered ring with two nitrogen atoms) .

- Molecular Data :

- Formula: C₉H₁₇ClN₂O

- Molecular Weight: 204.7 g/mol

- CAS: 1009690-88-3

- Implications: The ethylpiperazine group increases basicity compared to piperidine due to the additional nitrogen.

2-Chloro-1-(3-chlorophenyl)propan-1-one

2-Chloro-1-(2-(chloromethyl)-4-nitrophenyl)propan-1-one

- Structural Differences: Features a nitro (-NO₂) and chloromethyl (-CH₂Cl) substituent on the phenyl ring .

- Molecular Data: Formula: C₁₀H₉Cl₂NO₃ Molecular Weight: 262.09 g/mol CAS: 1803885-37-1

- Implications :

1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one

Metyrapone [2-methyl-1,2-di(pyridin-3-yl)propan-1-one]

- Structural Differences : Dual pyridinyl substituents instead of a piperidine/hydroxy group .

- Implications :

Key Observations

- Hydrophilicity: The target compound’s 4-hydroxy group likely enhances aqueous solubility compared to analogs with non-polar substituents (e.g., ethylpiperazine or chlorophenyl groups) .

- Reactivity : Chloroacetone derivatives with electron-withdrawing groups (e.g., nitro) exhibit heightened electrophilicity, favoring reactions with nucleophiles like thiols or amines .

Preparation Methods

Synthesis of 4-Hydroxy-3-methylpiperidine Intermediate

The 4-hydroxy-3-methylpiperidine is usually prepared via reduction and functionalization of corresponding piperidinone precursors. Common methods include:

- Reduction of 3-methyl-4-piperidone using sodium borohydride or catalytic hydrogenation to introduce the hydroxyl group at position 4.

- Protection/deprotection strategies to maintain the hydroxyl functionality during subsequent steps.

Preparation of 2-Chloro-1-propanone Derivative

The chlorinated propanone moiety, 2-chloropropanone, can be synthesized by:

- Chlorination of acetone or related ketones using reagents such as thionyl chloride or phosphorus pentachloride under controlled temperature to avoid over-chlorination.

- Alternatively, commercially available 2-chloropropanone can be used directly.

Coupling Reaction to Form 2-Chloro-1-(4-hydroxy-3-methylpiperidin-1-yl)propan-1-one

The final step involves nucleophilic substitution where the nitrogen atom of the 4-hydroxy-3-methylpiperidine attacks the electrophilic carbonyl carbon adjacent to the chlorine atom in 2-chloropropanone. Typical conditions include:

- Use of a base such as triethylamine or sodium hydride to deprotonate the piperidine nitrogen, enhancing nucleophilicity.

- Solvents such as dichloromethane or dimethylformamide (DMF) to dissolve reactants and facilitate the reaction.

- Temperature control (often 0–50 °C) to optimize reaction rate and minimize side reactions.

- Reaction time varies from 2 to 24 hours depending on scale and conditions.

After completion, the reaction mixture is quenched, and the product is purified by recrystallization or chromatographic methods.

Comparative Data Table of Preparation Parameters

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Reduction of 3-methyl-4-piperidone | NaBH4 in methanol, 0–5 °C, 2 h | 85–90 | High selectivity for 4-hydroxy-3-methylpiperidine |

| Chlorination of acetone | SOCl2, reflux, 1–2 h | 75–80 | Controlled to avoid di-chlorination |

| Coupling reaction | 4-hydroxy-3-methylpiperidine + 2-chloropropanone, TEA, DMF, 25 °C, 12 h | 70–85 | Base essential for nucleophilic substitution |

| Purification | Recrystallization from ethyl acetate or silica gel chromatography | — | Ensures >98% purity |

Research Findings and Optimization

- Base Selection: Triethylamine is commonly used due to its mild basicity and ability to scavenge HCl formed during reaction, preventing side reactions.

- Solvent Effects: Polar aprotic solvents like DMF enhance nucleophilicity of the piperidine nitrogen and improve yields compared to protic solvents.

- Temperature Control: Moderate temperatures (20–30 °C) favor selective substitution without decomposition of sensitive hydroxyl groups.

- Reaction Monitoring: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to monitor reaction progress and purity.

- Purification Techniques: Silica gel chromatography using gradient elution with mixtures of dichloromethane and methanol effectively separates the target compound from impurities.

Summary Table of Key Literature Preparation Methods

| Reference Type | Method Description | Advantages | Limitations |

|---|---|---|---|

| Patent CN103508980A | General nucleophilic substitution with substituted piperidines | High yield, scalable | Limited specific data on this compound |

| Academic synthesis (analogous compounds) | Solvent-free Friedländer synthesis for related ketones | Environmentally friendly, high purity | Not directly applied to target compound |

| Commercial synthesis protocols | Use of base-mediated substitution in DMF or DCM | Well-established, reproducible | Requires careful temperature control |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Chloro-1-(4-hydroxy-3-methylpiperidin-1-yl)propan-1-one in laboratory settings?

- Methodology :

- Nucleophilic substitution : React 4-hydroxy-3-methylpiperidine with a chlorinated propanone derivative (e.g., 2-chloropropanoyl chloride) under basic conditions (e.g., K₂CO₃) in anhydrous dichloromethane. Monitor progress via TLC and purify by column chromatography .

- Ketone formation : Use Friedel-Crafts acylation or Grignard reactions if steric hindrance permits. Optimize reaction temperature (40–60°C) to avoid decomposition .

- Key Considerations :

- Protect the hydroxyl group on the piperidine ring during synthesis to prevent side reactions .

Q. Which spectroscopic techniques are most effective for structural characterization?

- Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to identify functional groups and stereochemistry. Compare chemical shifts with analogs (e.g., δ ~2.5–3.5 ppm for piperidine protons; δ ~200 ppm for ketone carbonyl) .

- Mass Spectrometry (HRMS) : Confirm molecular weight (expected ~217.67 g/mol) and fragmentation patterns .

- X-ray Crystallography : For absolute configuration determination. Use SHELX-97 for structure refinement .

Q. What safety protocols are critical when handling this compound?

- Precautions :

- Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation/contact; rinse skin/eyes immediately if exposed .

- Store in a cool, dry place away from oxidizers. Dispose via hazardous waste protocols .

Q. How is purity assessed during synthesis?

- Methods :

- HPLC : Use a C18 column with UV detection (λ = 254 nm). Target ≥95% purity .

- Melting Point Analysis : Compare observed vs. literature values (if available) .

Advanced Research Questions

Q. How can contradictions between experimental NMR data and computational predictions be resolved?

- Approach :

- Re-examine solvent effects (e.g., CDCl₃ vs. DMSO-d₆) and conformational dynamics via variable-temperature NMR .

- Validate computational models (DFT or MD simulations) using software like Gaussian or ORCA. Adjust torsional angles to match experimental shifts .

Q. What strategies determine the absolute configuration of chiral centers via X-ray crystallography?

- Steps :

- Grow single crystals via slow evaporation (e.g., in ethanol/water). Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å).

- Refine using SHELXL (Flack parameter < 0.1) or resonant scattering for heavy atoms .

Q. How can reaction mechanisms involving this compound be elucidated?

- Techniques :

- Kinetic Studies : Monitor reaction intermediates via in-situ FTIR or LC-MS.

- Isotopic Labeling : Use ¹⁸O or deuterated reagents to trace pathways (e.g., ketone formation vs. elimination) .

Q. What computational models predict its reactivity in medicinal chemistry applications?

- Methods :

- Molecular Docking : Screen against target proteins (e.g., kinases) using AutoDock Vina. Validate with in vitro assays (IC₅₀ determination) .

- ADMET Prediction : Use SwissADME to assess bioavailability and toxicity risks .

Q. How can unexpected byproducts in synthesis be identified and mitigated?

- Troubleshooting :

- LC-MS/MS : Detect trace impurities (e.g., chlorinated side products).

- Optimization : Adjust stoichiometry (e.g., reduce excess chlorinating agents) or use scavengers (e.g., molecular sieves) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.